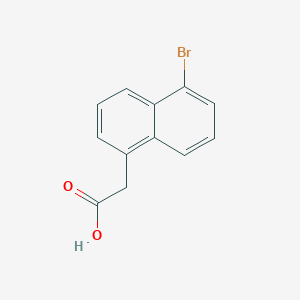
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro-
Übersicht
Beschreibung
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-amino-4-chloro-3-fluoroaniline is acylated with ethanoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-(2-amino-4-chlorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-3-fluorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-4-chloro-3-methylphenyl)-2-chloro-
Comparison: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with different substituents. The specific arrangement of these groups can lead to distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6Cl2FNO |
|---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
1-(2-amino-4-chloro-3-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3,12H2 |
InChI-Schlüssel |
JMTRCMUHKAGCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CCl)N)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)









